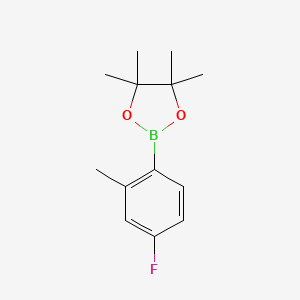
2-(4-Fluoro-2-méthylphényl)-4,4,5,5-tétraméthyl-1,3,2-dioxaborolane
Vue d'ensemble
Description
The compound of interest, 2-(4-Fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a boron-containing organic molecule that is likely to be used in various chemical syntheses and reactions due to the presence of the dioxaborolane moiety. While the specific compound is not directly discussed in the provided papers, related compounds and their properties and reactions can offer insights into its behavior.
Synthesis Analysis
The synthesis of related compounds involves the use of fluorophenyl groups and dioxaborolane rings. For example, the synthesis of 4,4,5,5-tetramethyl-2-[(Z)-1-(3-methylphenoxy)hex-1-en-2-yl]-1,3,2-dioxaborolane was achieved by reacting 1-(hex-1-yn-1-yloxy)-3-methylbenzene with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under a nitrogen atmosphere . This suggests that the synthesis of the compound of interest might also involve a similar strategy, possibly using a 4-fluoro-2-methylphenyl precursor in a reaction with a dioxaborolane derivative.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as X-ray crystallography and NMR analysis. For instance, the molecular symmetry of 6,12-bis(4-fluorophenyl)-3,9-dioxatetraasterane was found to be close to C2h, except for the terminal ethyl groups . This indicates that the compound of interest may also exhibit a high degree of symmetry, and its structure could be elucidated using similar analytical methods.
Chemical Reactions Analysis
The reactivity of compounds with fluorophenyl and dioxaborolane groups can be complex. The paper on 2-Fluoro-4,4,5,5-tetramethyl-1,3-dioxolane discusses its use in determining rate constants for the formation of contact and solvent-separated ion pairs . This implies that the compound of interest may also participate in reactions that involve ion pair formations and could be used to study reaction kinetics in different solvents.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to the one of interest have been studied in various contexts. For example, the phase behavior of diastereomeric liquid crystals containing fluorinated components was analyzed, showing that they exhibit enantiotropic and monotropic mesophases . This suggests that the compound of interest might also display unique phase behaviors, which could be relevant in materials science and liquid crystal technology.
Applications De Recherche Scientifique
J’ai effectué une recherche sur le composé spécifique « 2-(4-Fluoro-2-méthylphényl)-4,4,5,5-tétraméthyl-1,3,2-dioxaborolane » et ses applications dans la recherche scientifique. Cependant, des informations détaillées sur les applications uniques de ce composé exact ne sont pas facilement disponibles dans les résultats de recherche.
Les composés apparentés, tels que le 4-fluoro-2-méthylphénol et l’acide 4-fluoro-2-méthylphénylboronique, sont mentionnés comme des matières premières et des intermédiaires importants utilisés dans divers domaines tels que la synthèse organique, les produits pharmaceutiques, les produits agrochimiques et les colorants . Ces composés sont utilisés pour leurs propriétés chimiques dans la synthèse de molécules plus complexes.
Mécanisme D'action
Orientations Futures
The utility of boronic esters in organic synthesis is well-established, and research continues into developing new reactions and improving existing methodologies . The specific compound you’ve asked about could potentially be of interest in this context, particularly due to the presence of the fluorine atom, which is often useful in medicinal chemistry.
Propriétés
IUPAC Name |
2-(4-fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BFO2/c1-9-8-10(15)6-7-11(9)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWOQSZBVGPYMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374617 | |
| Record name | 2-(4-Fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
815631-56-2 | |
| Record name | 2-(4-Fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 815631-56-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9-Bromo-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline](/img/structure/B1334076.png)
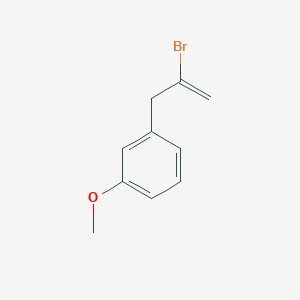

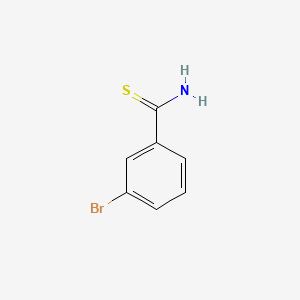
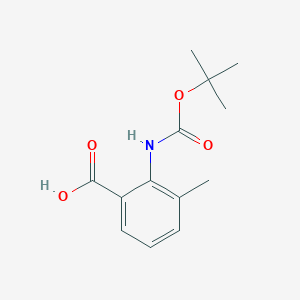




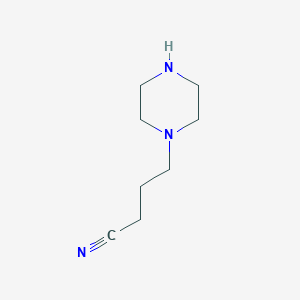
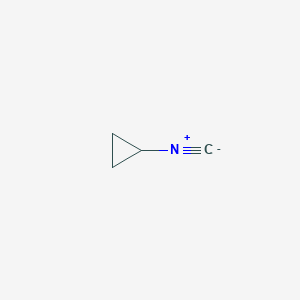
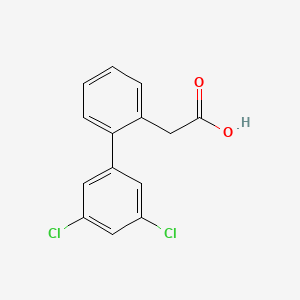
![2-(3',5'-Dichloro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1334102.png)